molecular formula C17H28N2O3S B216261 N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide

Cat. No. B216261
M. Wt: 340.5 g/mol
InChI Key: PTUDGMWFMJEZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, commonly known as DPA, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. DPA is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

DPA inhibits the activity of N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, which is an enzyme that is overexpressed in many types of cancer cells. N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, DPA disrupts the pH regulation of cancer cells, leading to their death. DPA has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Biochemical and Physiological Effects:
DPA has been shown to have a selective inhibitory effect on N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, with little or no effect on other carbonic anhydrase isoforms. This selectivity makes DPA a potential therapeutic agent for cancer treatment, as it can target cancer cells without affecting normal cells. DPA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments, including its high potency and selectivity for N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, its ability to selectively label N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide-expressing cancer cells, and its potential use in cancer diagnosis and imaging. However, DPA also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DPA.

Future Directions

There are several future directions for research on DPA, including its potential use in combination therapy with other cancer drugs, its use in the development of targeted cancer therapies, and its potential use in the treatment of other diseases, such as inflammatory diseases. Further research is also needed to optimize the synthesis method of DPA, improve its solubility, and reduce its toxicity. Overall, DPA has great potential as a therapeutic agent for cancer treatment and other diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of DPA involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-2-butanone in the presence of a catalyst to yield the final product. The reaction is carried out under specific conditions to ensure high yield and purity of the product. The synthesis method has been optimized to produce DPA on a large scale for research purposes.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide, which is overexpressed in many types of cancer cells. DPA has also been studied for its potential use in imaging and diagnosis of cancer cells. Recent studies have shown that DPA can be used as a fluorescent probe to selectively label N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide-expressing cancer cells, making it a potential tool for cancer diagnosis and imaging.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide

Molecular Formula

C17H28N2O3S

Molecular Weight

340.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H28N2O3S/c1-5-11-19(12-6-2)23(21,22)16-9-7-15(8-10-16)18-17(20)13-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,18,20)

InChI Key

PTUDGMWFMJEZPV-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

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